BenchChemオンラインストアへようこそ!

Twik-1/trek-1-IN-1

Antidepressant drug discovery K2P channel pharmacology TWIK-1/TREK-1 heterodimer

TWIK-1/TREK-1-IN-1 (Compound 2a) is the essential dual inhibitor of TREK-1 (KCNK2) homodimers and TWIK-1/TREK-1 (KCNK1/KCNK2) heterodimers. Unlike TREK-1-homodimer-selective inhibitors that lack behavioral efficacy, Compound 2a’s heterodimer activity (IC50 14.6 μM) directly correlates with in vivo antidepressant-like effects. Sourced for experimental paradigms requiring heterodimer engagement, it is supplied with structurally related negative controls (3e/3j) to enable rigorous pharmacological dissection of K2P channel contributions to astrocytic and neuronal function.

Molecular Formula C21H24F3NO3
Molecular Weight 395.4 g/mol
Cat. No. B12380948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTwik-1/trek-1-IN-1
Molecular FormulaC21H24F3NO3
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)O)CC(COC3=CC=C(C=C3)C(F)(F)F)O
InChIInChI=1S/C21H24F3NO3/c22-21(23,24)17-6-8-19(9-7-17)28-15-18(26)14-25-12-10-20(27,11-13-25)16-4-2-1-3-5-16/h1-9,18,26-27H,10-15H2/t18-/m1/s1
InChIKeyKCWGFZJFASQMQC-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TWIK-1/TREK-1-IN-1 (Compound 2a): A Dual Heterodimer/Homodimer Inhibitor of the TREK-1–TWIK-1 K2P Channel Axis for Antidepressant Research Procurement


TWIK-1/TREK-1-IN-1 (compound 2a, CAS 1440532-30-8) is a synthetic 2-hydroxy-3-phenoxypropyl piperidine derivative that functions as a dual inhibitor of the two-pore domain potassium (K2P) channel formed by TREK-1 (KCNK2) homodimers and TWIK-1/TREK-1 (KCNK1/KCNK2) heterodimers [1]. The compound belongs to a structurally related series that also includes the piperidino- (2g, TWIK-1/TREK-1-IN-2) and pyrrolidino- (2h, TWIK-1/TREK-1-IN-3) analogs, all of which emerged from a focused medicinal chemistry campaign aimed at identifying selective pharmacological inhibitors of TREK-1-containing K2P channels with meaningful in vivo antidepressant-like activity [1]. Unlike many previously reported TREK-1 inhibitors that target only the homodimeric form, compound 2a was characterized for its ability to engage both dimeric assemblies, a property that the originating study demonstrated is mechanistically critical for translating channel inhibition into behavioral efficacy in rodent models of depression [1][2].

Why TREK-1-Only or Heterodimer-Blind Inhibitors Cannot Substitute for TWIK-1/TREK-1-IN-1 in Antidepressant-Focused Research Programs


The critical procurement-relevant differentiator for TWIK-1/TREK-1-IN-1 is that the originating Lee et al. (2023) study demonstrated a positive correlation between TWIK-1/TREK-1 heterodimer inhibition potency and in vivo antidepressant-like efficacy (immobility time reduction in forced swim and tail suspension tests), while no such correlation existed for TREK-1 homodimer inhibition alone [1]. This mechanistic bifurcation was confirmed by internal controls within the same chemical series: compounds 3e and 3j retained high potency against the TREK-1 homodimer but showed markedly lower potency toward the TWIK-1/TREK-1 heterodimer and, critically, produced no significant antidepressant-like behavioral effects [1]. Consequently, any inhibitor that is profiled solely against the TREK-1 homodimer—or for which heterodimer activity is unknown—cannot be assumed to be functionally interchangeable with compound 2a in experimental paradigms where behavioral or astrocytic endpoints are of interest. This includes the widely used SSRI fluoxetine, which inhibits TREK-1 homodimers with an IC50 of ~19 μM but whose heterodimer potency was only recently recognized and whose primary pharmacology is dominated by serotonin transporter blockade [2][1].

Quantitative Differentiation Evidence for TWIK-1/TREK-1-IN-1: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Evidence Item 1: Dual Homodimer–Heterodimer Inhibition with Internal Series Benchmarking Against Inactive Heterodimer-Blind Analogs

In the primary Lee et al. (2023) study, compound 2a (TWIK-1/TREK-1-IN-1) inhibited both the TREK-1 homodimer (IC50 = 9.36 μM) and the TWIK-1/TREK-1 heterodimer (IC50 = 14.6 μM) in heterologously expressed channel preparations [1]. Two closely related structural analogs from the same library—difluoropiperidinyl-4-fluorophenoxy (3e) and 4-hydroxyphenyl-piperidinyl-4-fluorophenoxy (3j)—retained high potency against the TREK-1 homodimer but exhibited substantially lower potency toward the TWIK-1/TREK-1 heterodimer [1]. Critically, these heterodimer-deficient analogs failed to produce significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), whereas compound 2a produced significant reductions in immobility time in both assays [1]. This internal series benchmarking provides direct evidence that heterodimer engagement—not merely homodimer inhibition—is the functional determinant of in vivo efficacy within this chemotype.

Antidepressant drug discovery K2P channel pharmacology TWIK-1/TREK-1 heterodimer Structure–activity relationship

Evidence Item 2: In Vivo Correlation Analysis—Heterodimer Inhibition Predicts Antidepressant Efficacy; Homodimer Inhibition Does Not

The Lee et al. (2023) study performed a correlation analysis across multiple compounds in the 2-hydroxy-3-phenoxypropyl piperidine series, comparing each compound's inhibition potency against the TREK-1 homodimer and the TWIK-1/TREK-1 heterodimer with its effect on immobility time in the forced swim test [1]. A significant positive correlation was observed between TWIK-1/TREK-1 heterodimer inhibition potency and immobility time reduction (i.e., greater heterodimer inhibition predicted greater antidepressant-like effect). In contrast, no significant correlation was found between TREK-1 homodimer inhibition potency and immobility time [1]. This statistical dissociation—derived from multiple compounds within the same chemical series assayed under identical conditions—provides quantitative evidence that heterodimer engagement, not homodimer inhibition, is the pharmacodynamic driver of behavioral efficacy.

In vivo pharmacology Correlation analysis Antidepressant efficacy Behavioral phenotyping

Evidence Item 3: TREK-1 Homodimer Potency Advantage Over Fluoxetine—Cross-Study Quantitative Comparison

Compound 2a inhibits the TREK-1 homodimer with an IC50 of 9.36 μM, as measured by whole-cell patch clamp electrophysiology in HEK293 cells heterologously expressing the channel [1]. In an independent study, the SSRI fluoxetine—which was also identified in the Lee et al. study as a TWIK-1/TREK-1 heterodimer inhibitor—was reported to inhibit human TREK-1 currents with an IC50 of 19 μM (whole-cell patch clamp in tsA-201 cells) [2]. This represents an approximately 2-fold greater potency for compound 2a against the TREK-1 homodimer relative to fluoxetine under comparable electrophysiological assay conditions. It is important to note that fluoxetine's primary mechanism of action is serotonin transporter (SERT) inhibition, making it a multi-target agent, whereas compound 2a is a targeted K2P channel probe whose pharmacology is confined to TREK-1-containing dimeric assemblies.

TREK-1 inhibition Fluoxetine comparator Cross-study potency comparison Antidepressant target engagement

Evidence Item 4: Differentiation from Pan-TREK Inhibitor TKN1—Subfamily Selectivity Considerations

The small-molecule inhibitor TKN1 acts as an allosteric inhibitor of TREK channels with reported IC50 values of 6.5 μM for TREK-1, 4.4 μM for TREK-2, and 15.7 μM for TRAAK [2]. While TKN1 is more potent than compound 2a against the TREK-1 homodimer (6.5 μM vs. 9.36 μM), it has not been profiled for activity against the TWIK-1/TREK-1 heterodimer [2]. Furthermore, TKN1's activity at TREK-2 and TRAAK introduces broader K2P subfamily engagement that may confound experiments aimed at isolating TREK-1-specific or heterodimer-specific contributions to cellular or behavioral phenotypes. The Lee et al. (2023) study demonstrated that heterodimer inhibition is the key correlate of antidepressant-like efficacy, a parameter not assessed for TKN1 [1]. Consequently, despite its numeric potency advantage at the homodimer, TKN1 cannot functionally substitute for compound 2a in studies where heterodimer engagement is mechanistically required.

TREK subfamily selectivity K2P channel pharmacology TKN1 comparator TRAAK off-target

Evidence Item 5: Small-Molecule Advantage Over Peptide Inhibitor Spadin—Pharmacological Tool Suitability

Spadin is a 17-amino acid peptide derived from the propeptide of NTSR3/Sortilin that blocks TREK-1 channels with reported IC50 values ranging from ~40–70 nM depending on assay conditions [2][3]. While spadin is considerably more potent than compound 2a at the TREK-1 homodimer (nanomolar vs. micromolar), its peptide nature imposes significant limitations as a pharmacological tool: limited blood–brain barrier penetration, poor oral bioavailability, short in vivo half-life, and batch-to-batch variability inherent to peptide synthesis [2]. Spadin has been shown to inhibit TWIK-1/TREK-1 heterodimeric channels in astrocytes [4], but compound 2a, as a synthetic small molecule with a defined chemical structure (MW 395.42, C21H24F3NO3), offers advantages in reproducibility, formulation flexibility, and potential for CNS penetration optimization through medicinal chemistry. The choice between these two tools depends on whether the experimental priority is maximal in vitro potency (favoring spadin) or chemical tractability, reproducibility, and developmental potential (favoring compound 2a).

Small molecule vs. peptide Spadin comparator TREK-1 pharmacology CNS drug discovery

Optimal Research and Procurement Applications for TWIK-1/TREK-1-IN-1 Based on Quantitative Differentiation Evidence


Scenario 1: Mechanistic Studies Requiring Pharmacological Validation That Antidepressant-Like Effects Are Heterodimer-Dependent, Not Homodimer-Dependent

In experimental designs where the goal is to dissect the relative contributions of TREK-1 homodimers versus TWIK-1/TREK-1 heterodimers to a behavioral or electrophysiological phenotype, compound 2a serves as a critical tool because its heterodimer activity has been directly linked to in vivo efficacy [1]. The availability of structurally related negative control compounds (3e and 3j) that inhibit the homodimer but lack heterodimer activity—and correspondingly lack antidepressant-like effects—enables a powerful pharmacological dissection strategy: compound 2a (dual inhibitor) vs. compound 3e/3j (homodimer-only inhibitors) can be used in parallel to determine whether a given phenotype requires heterodimer engagement [1].

Scenario 2: Astrocytic Passive Conductance and Gliotransmission Studies Leveraging the TWIK-1/TREK-1 Heterodimer as a Molecular Handle

The TWIK-1/TREK-1 heterodimer has been established as the principal molecular mediator of astrocytic passive conductance and cannabinoid-induced glutamate release from astrocytes [2]. Compound 2a, with its validated heterodimer inhibitory activity, provides a pharmacological tool distinct from spadin (a peptide with limited CNS drug-like properties) for probing heterodimer contributions to astrocyte physiology [1][3]. Researchers studying gliotransmission, potassium homeostasis, or astrocyte–neuron coupling can employ compound 2a at concentrations guided by its heterodimer IC50 (14.6 μM) to achieve targeted channel blockade.

Scenario 3: Antidepressant Drug Discovery Programs Requiring a Defined K2P Channel Chemical Starting Point with Validated In Vivo Target Engagement

For medicinal chemistry teams initiating a TREK-1/TWIK-1 antagonist program, compound 2a represents a structurally characterized starting point (2-hydroxy-3-phenoxypropyl piperidine scaffold, MW 395.42) from a published series with demonstrated in vitro–in vivo correlation [1]. Unlike fluoxetine—which inhibits TREK-1 as an off-target effect embedded within a complex polypharmacology profile dominated by SERT inhibition—compound 2a provides a cleaner pharmacological fingerprint for structure–activity relationship exploration aimed at improving heterodimer potency and selectivity [1][4]. Its activity against both the homodimer (IC50 = 9.36 μM) and heterodimer (IC50 = 14.6 μM) provides measurable benchmarks for analog optimization.

Scenario 4: Comparative Pharmacology Studies Evaluating Heterodimer-Capable vs. Heterodimer-Blind TREK-1 Inhibitors

Researchers conducting systematic comparator studies across TREK-1 pharmacological tools can use compound 2a as the reference heterodimer-capable small molecule, benchmarking it against heterodimer-blind inhibitors (TKN1, Cpd8l), peptide inhibitors (spadin), and multi-target agents with ancillary TREK-1 activity (fluoxetine) [1][5][6]. The key comparison dimension is not merely homodimer IC50 ranking but rather the presence or absence of heterodimer engagement as a predictor of behavioral efficacy, a framework uniquely enabled by the Lee et al. (2023) correlation data [1].

Quote Request

Request a Quote for Twik-1/trek-1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.